molecular formula C11H11Cl3O3 B092666 tert-Butyl 2,4,5-trichlorophenyl carbonate CAS No. 16965-08-5

tert-Butyl 2,4,5-trichlorophenyl carbonate

Cat. No. B092666
CAS RN: 16965-08-5
M. Wt: 297.6 g/mol
InChI Key: LJFPGBIHDPZHIN-UHFFFAOYSA-N
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Description

Tert-Butyl 2,4,5-trichlorophenyl carbonate is a chemical compound used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. It is known for its role in the formation of N-t-butoxycarbonyl amino acids, which are intermediates in the synthesis of peptides . The compound is commercially available and can be prepared through a reaction involving 2,4,5-trichlorophenol and phosgene, followed by treatment with tert-butanol and quinoline .

Synthesis Analysis

The synthesis of tert-Butyl 2,4,5-trichlorophenyl carbonate involves a two-stage process starting with phosgene reacting with 2,4,5-trichlorophenol in toluene at low temperatures in the presence of dimethylaniline to yield 2,4,5-trichlorophenyl chloroformate. Subsequent treatment with tert-butanol and quinoline in dichloromethane affords the desired carbonate . This method provides a clean reaction with amino acids to produce N-t-butoxycarbonyl amino acids with excellent yield, which can then be converted to their corresponding active esters for peptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-Butyl 2,4,5-trichlorophenyl carbonate is characterized by the presence of a tert-butyl group attached to a carbonate moiety, which in turn is linked to a 2,4,5-trichlorophenyl ring. The InChI and InChIKey identifiers provide a unique representation of the molecule's structure . The compound's crystal structure and intermolecular interactions, such as hydrogen bonding, can be further analyzed through X-ray crystallography, as demonstrated in related compounds .

Chemical Reactions Analysis

Tert-Butyl 2,4,5-trichlorophenyl carbonate is primarily used in the protection of amino groups during peptide synthesis. The compound reacts with amino acids in the presence of bases to yield protected amino acids, which are crucial intermediates in peptide chain elongation . The tert-butyl group serves as a protecting group that can be removed under acidic conditions, allowing for the selective deprotection of amino acids in a peptide sequence.

Physical and Chemical Properties Analysis

The physical properties of tert-Butyl 2,4,5-trichlorophenyl carbonate include a melting point range of 67-68.5°C, indicating its solid-state at room temperature. It is supplied commercially as a solid and can be purified by recrystallization from methanol/water using charcoal . The compound's reactivity and stability are essential for its use in peptide synthesis, where it must react cleanly with amino acids and be stable enough to be stored and handled under standard laboratory conditions.

Scientific Research Applications

  • Synthesis of N-t-butoxycarbonyl amino-acids and their esters : This compound is used in the synthesis of N-t-butoxycarbonyl amino-acids, which are useful in peptide synthesis. It reacts cleanly with amino acids to give excellent yields of N-t-butoxycarbonyl amino-acids and their corresponding 2,4,5-trichlorophenyl esters. These active esters are mostly stable, crystalline solids, convenient for peptide synthesis (Broadbent, Morley, & Stone, 1967).

  • Reagent for Boc protection and peptide synthesis : It serves as a reagent for the Boc protection of amino groups and the preparation of active esters in peptide synthesis. Its physical properties and preparation method are described, highlighting its utility in organic synthesis (Armstrong, 2001).

  • Synthesis of polyamides with flexible main-chain ether linkages : This compound is involved in the synthesis of polyamides with flexible ether linkages and ortho-phenylene units. These polyamides are noncrystalline, soluble in polar solvents, and form transparent, flexible, and tough films. They exhibit high thermal stability, which is useful for various applications (Hsiao, Yang, & Chen, 2000).

  • Copolymerization studies : It is used in radical copolymerizations with other acrylic monomers, contributing to the study of reactivity parameters and compositions of the resulting copolymers. This is significant in the field of polymer chemistry (Vallée-Réhel et al., 1998).

  • Synthesis of organosoluble and light-colored fluorinated polyimides : This compound plays a role in the synthesis of novel fluorinated diamine monomers, leading to the development of organosoluble and light-colored fluorinated polyimides. These polymers show excellent solubility, tensile strength, and thermal properties, making them suitable for various industrial applications (Yang, Su, & Chiang, 2006).

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 2,4,5-trichlorophenyl carbonate” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl (2,4,5-trichlorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPGBIHDPZHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066140
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,4,5-trichlorophenyl carbonate

CAS RN

16965-08-5
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-Butyl 2,4,5-trichlorophenyl carbonate
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-butyl 2,4,5-trichlorophenyl carbonate
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Record name TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE
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Synthesis routes and methods

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Armstrong - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 16965‐08‐5 ] C 11 H 11 Cl 3 O 3 (MW 297.57) InChI = 1S/C11H11Cl3O3/c1‐11(2,3)17‐10(15)16‐9‐5‐7(13)6(12)4‐8(9)14/h4‐5H,1‐3H3 InChIKey = LJFPGBIHDPZHIN‐…
Number of citations: 0 onlinelibrary.wiley.com
M Zaoral, M Flegel - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
For the preparation of Boc-amino acids, 2, 4, 5-trichlorophenyl-tert-butylcarbonate4 was employed. The procedure deserves a brief comment. The acylation reactions proceeded in all …
Number of citations: 8 cccc.uochb.cas.cz
A Malabarba, R Ciabatti, J Kettenring… - Journal of medicinal …, 1992 - ACS Publications
Basic carboxamides of teicoplanin A2 (CTA) and its aglycon (TD) are prepared by condensation of the 63-carboxyl function of these antibiotics with linear or branched polyamines. The …
Number of citations: 39 pubs.acs.org
C Cooper, R Purchase - Organic Chemist's Desk Reference, 2017 - api.taylorfrancis.com
13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic Chemistry Page 1 197 13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic …
Number of citations: 0 api.taylorfrancis.com
M Premarathna, T Rathnathilaka, G Seneviratne… - Advances in Bioscience and …, 2022
Number of citations: 2

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